1-(2-Bromophenyl)ethane-1-thiol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrS |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1-(2-bromophenyl)ethanethiol |
InChI |
InChI=1S/C8H9BrS/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 |
InChI Key |
NYXXUCFWWDLZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)S |
Origin of Product |
United States |
Contextual Significance of Aryl Thiols in Contemporary Organic Synthesis
Aryl thiols, and their corresponding thiolates, are a cornerstone of modern organic synthesis, prized for their versatile reactivity. researchgate.netwikipedia.org Their utility spans a wide array of chemical transformations, making them indispensable tools for chemists.
One of the most prominent roles of aryl thiols is in the formation of carbon-sulfur (C-S) bonds, leading to the synthesis of aryl sulfides. organic-chemistry.org These moieties are prevalent in many pharmaceuticals, agrochemicals, and materials. The development of transition metal-catalyzed cross-coupling reactions, such as those employing palladium, nickel, copper, and gold, has revolutionized the synthesis of these compounds, allowing for the efficient and selective coupling of aryl thiols with various organic halides and triflates. nih.govresearchgate.netresearchgate.netacs.org
Beyond simple C-S bond formation, the sulfhydryl group (-SH) of aryl thiols exhibits rich redox chemistry. masterorganicchemistry.com Mild oxidation readily converts thiols to disulfides (Ar-S-S-Ar), a linkage that is crucial in the tertiary structure of proteins and has applications in polymer chemistry. masterorganicchemistry.comlibretexts.org Conversely, the S-H bond can participate in radical reactions, acting as a hydrogen atom donor. wikipedia.org Furthermore, thiols and their deprotonated forms, thiolates, are excellent nucleophiles, readily participating in SN2 reactions. libretexts.org This nucleophilicity is harnessed in various synthetic strategies to introduce sulfur-containing fragments into molecules. acs.org
In the realm of biochemistry and medicinal chemistry, aryl thiols are studied for their antioxidant properties and their ability to interact with biological systems. nih.gov For instance, substituted aromatic thiols have been shown to be effective redox buffers that can accelerate the folding rates of proteins containing disulfide bonds. nih.gov
The Role of Brominated Organic Compounds in Synthetic Chemistry
Brominated organic compounds, particularly aryl bromides, are workhorse intermediates in synthetic chemistry. researchgate.netnih.gov Their significance stems from the unique reactivity of the carbon-bromine (C-Br) bond, which serves as a versatile handle for a multitude of chemical transformations.
The most widespread application of aryl bromides is in transition metal-catalyzed cross-coupling reactions. nih.govyoutube.comwikipedia.org They are key substrates in Nobel Prize-winning reactions like the Suzuki-Miyaura (coupling with organoboron reagents), Heck (coupling with alkenes), and Negishi (coupling with organozinc reagents) reactions, which are fundamental for the construction of carbon-carbon bonds. mt.com Similarly, the Buchwald-Hartwig amination utilizes aryl bromides to form carbon-nitrogen bonds, a critical step in the synthesis of numerous pharmaceuticals. The reactivity of the C-Br bond allows for its selective activation by catalysts like palladium and nickel, enabling the precise formation of new bonds. nih.gov
Aryl bromides are also classical precursors for the generation of highly reactive organometallic reagents, such as Grignard reagents (by reaction with magnesium) and organolithium compounds (by reaction with lithium). nih.gov These reagents are powerful nucleophiles and bases, widely used for creating new carbon-carbon bonds and initiating other transformations.
Furthermore, the bromine atom can influence the electronic properties of the aromatic ring and direct the regioselectivity of subsequent electrophilic aromatic substitution reactions. nih.govyoutube.com This directing effect is a valuable tool for the controlled synthesis of polysubstituted aromatic compounds. The combination of stability under many reaction conditions and the ability to be selectively transformed makes brominated compounds indispensable building blocks in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials. researchgate.net
Rationale and Scope of Advanced Research on 1 2 Bromophenyl Ethane 1 Thiol
Direct Synthetic Routes to the Thiol Moiety
The direct introduction of a thiol functional group onto a pre-existing carbon skeleton is a fundamental transformation in organosulfur chemistry. For arylethanethiols like this compound, several reliable methods are employed, each with distinct advantages and mechanistic underpinnings.
Nucleophilic Displacement Strategies for Thiol Formation
One of the most common approaches for synthesizing thiols involves the nucleophilic substitution (S_N2) reaction between an alkyl halide and a sulfur-containing nucleophile. jove.comlibretexts.org In the context of this compound, this would typically start from 1-bromo-1-(2-bromophenyl)ethane.
A primary method utilizes the hydrosulfide (B80085) anion (SH⁻), often from a salt like sodium hydrosulfide (NaSH), as the nucleophile. chemistrysteps.com The reaction proceeds via a direct S_N2 attack on the carbon atom bearing the halide, displacing the bromide to form the thiol. jove.com A significant challenge with this method is the potential for the newly formed thiol, a potent nucleophile itself, to react with another molecule of the alkyl halide, leading to the formation of a sulfide (B99878) (thioether) as a byproduct. libretexts.orgpressbooks.pub To mitigate this, a large excess of the hydrosulfide reagent is often used. chemistrysteps.com
To circumvent the issue of sulfide byproduct formation, thiourea (B124793) is frequently employed as an alternative sulfur nucleophile. libretexts.orgpressbooks.pub In this two-step process, the alkyl halide first reacts with thiourea to form a stable intermediate, an alkylisothiouronium salt. chemistrysteps.com This salt is not nucleophilic and does not react further with the alkyl halide. Subsequent hydrolysis of this salt with an aqueous base, such as sodium hydroxide (B78521), liberates the desired thiol. jove.comlibretexts.org This method is generally preferred for its cleaner reaction profile and higher yields of the pure thiol.
Table 1: Comparison of Nucleophilic Displacement Methods for Thiol Synthesis
| Method | Sulfur Reagent | Key Intermediate | Primary Advantage | Primary Disadvantage |
|---|---|---|---|---|
| Direct Displacement | Sodium Hydrosulfide (NaSH) | Thiolate anion | Direct, one-step process | Sulfide byproduct formation is common. pressbooks.pub |
| Thiourea Method | Thiourea ((NH₂)₂C=S) | Alkylisothiouronium salt | Avoids sulfide byproduct formation, leading to higher purity. jove.comlibretexts.org | Two-step process involving isolation and hydrolysis of the intermediate salt. pressbooks.pub |
Radical Hydrothiolation Approaches to Arylethanethiols
Radical-based hydrothiolation offers an alternative pathway for forming carbon-sulfur bonds, particularly for the synthesis of arylethanethiols from styrene (B11656) precursors. This method, often termed a thiol-ene reaction, involves the addition of a thiol across the carbon-carbon double bond of an alkene. nih.gov For the synthesis of a precursor to this compound, one would start with 2-bromostyrene.
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light, which generates a thiyl radical (RS•) from a thiol reagent like thioacetic acid. nih.gov This thiyl radical then adds to the alkene. The addition to styrenes proceeds with high regioselectivity, yielding the anti-Markovnikov product exclusively. nih.gov This occurs because the initial addition of the thiyl radical to the less substituted carbon of the styrene double bond generates a more stable benzylic radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of the thiol reagent to propagate the radical chain and form the final thioether product. nih.govnih.gov If thioacetic acid is used, the resulting thioester can be subsequently hydrolyzed to yield the target thiol.
A notable development is the use of formic acid to mediate a rapid, metal-free, and solvent-free anti-Markovnikov hydrothiolation of styrenes with various thiophenols at room temperature, providing good to excellent yields. nih.gov
Reductive Cleavage and Deprotection of Thiol Precursors
In many synthetic sequences, it is advantageous to protect the highly reactive thiol group as a less reactive derivative, such as a thioester or a disulfide, and then deprotect it in a final step.
Thioesters, particularly thioacetates, are common thiol precursors. wikipedia.org They can be synthesized by reacting an alkyl halide with potassium thioacetate (B1230152) or via the Mitsunobu reaction of an alcohol with thioacetic acid. wikipedia.org The cleavage of the thioester to unveil the free thiol can be accomplished under various conditions. Hydrolysis with a base is a common method. wikipedia.org Alternatively, reductive cleavage using reagents like lithium aluminum hydride or a combination of lithium and a catalyst can also be effective. organic-chemistry.org A method has been described for differentiating between thioesters and disulfides by selectively cleaving thioesters with hydroxylamine. nih.gov
Disulfides (R-S-S-R) represent another stable, oxidized form from which thiols can be regenerated. The interconversion between a thiol and a disulfide is a fundamental redox process in chemistry. libretexts.org The disulfide bond can be readily reduced back to two thiol groups by treatment with reducing agents such as zinc and acid or dithiothreitol (B142953) (DTT). libretexts.orgpressbooks.pubnih.gov This deprotection strategy is crucial in various biological and synthetic contexts. libretexts.org
Introduction of the 2-Bromophenyl Substituent in Molecular Assembly
The strategic placement of the 2-bromophenyl group is a critical aspect of synthesizing the target compound. This can be achieved either by modifying a simpler phenyl-containing precursor or by starting with a building block that already contains the desired substituted ring.
Regioselective Bromination of Phenyl-containing Precursors
Electrophilic aromatic substitution is the classic method for introducing a bromine atom onto a benzene (B151609) ring. nih.gov When synthesizing a 1-(2-bromophenyl)ethane derivative, a common precursor for bromination could be ethylbenzene (B125841) or acetophenone (B1666503).
The bromination of ethylbenzene with molecular bromine (Br₂) typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃). vedantu.com The ethyl group is an ortho-, para-directing activator. This means the reaction will yield a mixture of 1-bromo-2-ethylbenzene (B162476) (ortho) and 1-bromo-4-ethylbenzene (B134493) (para). vedantu.com Due to steric hindrance from the ethyl group, the para isomer is generally the major product, making this a less efficient route for obtaining the desired ortho-substituted compound. vedantu.com Alternatively, benzylic bromination at the carbon adjacent to the ring can occur under free-radical conditions (e.g., using N-bromosuccinimide with light), but this modifies the ethyl chain rather than the ring. pearson.comvaia.comyoutube.com
A more controlled approach involves the bromination of acetophenone or a related ketone. The acetyl group is a deactivating, meta-directing group. However, the bromination of interest is often not on the aromatic ring but at the alpha-carbon (the carbon adjacent to the carbonyl), producing an α-bromo ketone like 2-bromo-1-phenylethanone. thieme-connect.com This α-bromo ketone is a versatile intermediate. For example, bromination of 1-(2,4-dichlorophenyl)ethanone with bromine in ethyl ether yields 2-bromo-1-(2,4-dichlorophenyl)ethanone. prepchem.com Similar procedures using bromine in solvents like dioxane can be applied to other substituted acetophenones. prepchem.com Subsequent reduction of the ketone and conversion of the resulting alcohol to a thiol would lead to the target structure.
Table 2: Selected Bromination Reactions of Phenyl Precursors
| Substrate | Reagents & Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Ethylbenzene | Br₂, FeBr₃ | Mixture of o-bromoethylbenzene and p-bromoethylbenzene (major). vedantu.com | vedantu.com |
| Ethylbenzene | Br₂, hv (light) | 1-Bromo-1-phenylethane (Benzylic bromination). pearson.comvaia.com | pearson.comvaia.com |
| Acetophenone | Br₂, AlCl₃, Ether | 2-Bromoacetophenone (α-bromination). thieme-connect.com | thieme-connect.com |
| 1-(2,4-Dichlorophenyl)ethanone | Br₂, Ether | 2-Bromo-1-(2,4-dichlorophenyl)ethanone. prepchem.com | prepchem.com |
Utilization of 2-Bromophenyl-Substituted Building Blocks
An efficient and convergent synthetic strategy involves using a starting material that already possesses the 2-bromophenyl moiety. Commercially available compounds like 2-bromobenzaldehyde, 2-bromoacetophenone, or 1-bromo-2-iodobenzene (B155775) serve as excellent building blocks.
Starting with 2-bromobenzaldehyde, a Grignard reaction with methylmagnesium bromide (CH₃MgBr) would introduce the ethyl group, forming 1-(2-bromophenyl)ethanol (B1266410) after an acidic workup. chemguide.co.ukbyjus.com This secondary alcohol can then be converted into the target thiol. This conversion typically involves transforming the hydroxyl group into a good leaving group (e.g., a tosylate or a halide) followed by nucleophilic displacement with a sulfur nucleophile as described in section 2.1.1.
Alternatively, starting with 2-bromoacetophenone, the ketone can be reduced to 1-(2-bromophenyl)ethanol using a reducing agent like sodium borohydride. rsc.org From this alcohol, the synthesis proceeds to the thiol as described above. This pathway avoids the challenges of regioselective bromination and often provides a more direct route to the desired carbon skeleton.
Stereoselective Synthesis and Chiral Resolution of this compound
The presence of a stereocenter at the carbon atom bearing the thiol group makes the enantioselective synthesis and resolution of this compound a critical aspect for its application in stereospecific synthesis.
Stereoselective Synthesis:
The direct asymmetric synthesis of chiral thiols can be challenging. An indirect approach often involves the stereoselective reduction of a corresponding prochiral ketone, 2-bromoacetophenone, to the chiral alcohol, 1-(2-bromophenyl)ethanol. This can be achieved using various chiral reducing agents or catalytic asymmetric hydrogenation methods. Subsequent conversion of the chiral alcohol to the thiol, for instance, via a Mitsunobu reaction with a thiol surrogate or by activation of the hydroxyl group followed by displacement with a sulfur nucleophile, can provide the desired enantiomer of this compound.
A notable method for the enantioselective synthesis of related chiral structures involves iridium-catalyzed asymmetric hydrogenation. For example, chiral tetrahydroquinoxaline derivatives have been synthesized with high yields and excellent enantioselectivities by adjusting the reaction solvent. rsc.org This highlights the potential of transition-metal catalysis in establishing the stereochemistry of precursors that can be converted to chiral thiols like this compound.
Chiral Resolution:
For racemic mixtures of this compound, chiral resolution offers a viable pathway to obtain the pure enantiomers. This is typically achieved through two main strategies:
Diastereomeric Salt Formation: This classical method involves reacting the racemic thiol (or a derivative) with a chiral resolving agent to form a pair of diastereomers. wikipedia.orgjackwestin.comlibretexts.org Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. wikipedia.orglibretexts.org For instance, if the thiol is converted to a carboxylic acid derivative, a chiral amine can be used as the resolving agent. Conversely, if the thiol is part of a molecule containing a basic nitrogen atom, a chiral acid like tartaric acid or mandelic acid can be employed. libretexts.org After separation, the resolving agent is removed to yield the individual enantiomers.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. researchgate.net This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and thus separation.
Derivatization and Functionalization Strategies of this compound
The thiol and the bromophenyl moieties of this compound provide orthogonal handles for a wide range of derivatization and functionalization reactions.
S-Alkylation and S-Acylation Reactions for Thioether Formation
The nucleophilic nature of the thiol group allows for straightforward S-alkylation and S-acylation reactions to form thioethers and thioesters, respectively.
S-Alkylation:
Thioethers can be readily prepared by the reaction of this compound with alkyl halides in the presence of a base. pressbooks.pubmasterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, where the thiolate anion, generated by deprotonation of the thiol, acts as the nucleophile. pressbooks.pub A variety of bases, such as sodium hydroxide or sodium hydride, can be used to facilitate the formation of the thiolate.
Table 1: General Conditions for S-Alkylation of Thiols
| Reactants | Reagents | Product |
| Thiol (R-SH) | Alkyl Halide (R'-X), Base (e.g., NaOH, NaH) | Thioether (R-S-R') |
S-Acylation:
S-acylation, the formation of a thioester, is another fundamental transformation of thiols. nih.govnih.gov This can be achieved by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. Protein S-acylation is a crucial biological process where a fatty acid is attached to a cysteine residue via a thioester linkage. nih.govnih.gov
Table 2: General Conditions for S-Acylation of Thiols
| Reactants | Reagents | Product |
| Thiol (R-SH) | Acyl Chloride (R'-COCl) or Acid Anhydride ((R'CO)₂O), Base (e.g., Pyridine) | Thioester (R-S-COR') |
Oxidative Transformations to Disulfides and Thiosulfonates
The sulfur atom in this compound is susceptible to oxidation, leading to the formation of disulfides and thiosulfonates, which are valuable synthetic intermediates.
Disulfide Formation:
Mild oxidation of thiols leads to the formation of disulfides. This can be accomplished using a variety of oxidizing agents, including iodine (I₂) or bromine (Br₂). pressbooks.pub The thiol-disulfide interconversion is a reversible process, and disulfides can be reduced back to thiols using reducing agents like zinc and acid. pressbooks.pub This redox chemistry is fundamental in many biological systems, particularly in protein folding where disulfide bridges between cysteine residues play a structural role.
Thiosulfonate Formation:
Further oxidation of thiols or disulfides can yield thiosulfonates. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), have been effectively employed for the conversion of thiols to thiosulfonates at room temperature. wikipedia.orgorganic-chemistry.org Studies have shown that DMP can be more efficient in terms of reaction rate and the amount of reagent required compared to IBX. wikipedia.orgorganic-chemistry.org The proposed mechanism for IBX-mediated oxidation suggests that a disulfide is an initial intermediate, which then undergoes further oxidation to the thiosulfonate. organic-chemistry.org
Table 3: Reagents for the Oxidation of Thiols
| Starting Material | Oxidizing Agent | Product |
| Thiol (R-SH) | I₂, Br₂ | Disulfide (R-S-S-R) |
| Thiol (R-SH) | IBX or DMP | Thiosulfonate (R-SO₂-S-R) |
Cyclization Reactions Leading to Sulfur-Containing Heterocycles
The presence of the bromine atom on the phenyl ring and the thiol group in this compound makes it an excellent precursor for the synthesis of sulfur-containing heterocycles through intramolecular cyclization reactions. A particularly relevant target is the benzothiophene (B83047) ring system. wikipedia.orgchemicalbook.com
One plausible strategy involves the S-alkylation of this compound with a reagent that introduces a reactive group, followed by an intramolecular cyclization that utilizes the bromine atom as a leaving group in a transition-metal-catalyzed coupling reaction.
For instance, S-alkylation with an appropriate halo-acetyl derivative could be followed by an intramolecular C-S bond formation. More direct methods for synthesizing benzothiophenes often involve the reaction of a 2-halophenyl derivative with a sulfur source and a suitable coupling partner. wikipedia.org For example, the reaction of an alkyne-substituted 2-bromobenzene with a sulfide source can lead to the formation of a substituted benzothiophene. wikipedia.org
Another approach could be an intramolecular version of the thiol-ene reaction. nih.gov After derivatization of the bromo-substituent into an alkene, a radical-initiated cyclization of the thiol onto the double bond could form a new sulfur-containing ring. The regioselectivity of such intramolecular thiol-ene reactions can be influenced by factors such as the stability of the resulting radical intermediate. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
High-Resolution ¹H NMR Analysis of Chemical Shifts and Coupling Patterns
A high-resolution ¹H NMR spectrum of this compound is anticipated to provide key structural information. The spectrum would be characterized by distinct signals for the aromatic protons, the methine proton adjacent to the sulfur and bromine-substituted phenyl ring, the methyl protons, and the thiol proton.
The four protons on the aromatic ring would likely appear as complex multiplets in the downfield region, typically between δ 7.0 and 7.6 ppm, due to the influence of the bromine atom and the ethylthiol substituent. The specific chemical shifts and coupling patterns (ortho, meta, and para couplings) would be crucial for confirming the 1,2-disubstitution pattern of the benzene ring.
The methine proton (-CH(SH)-) is expected to resonate as a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift would be influenced by the deshielding effects of the aromatic ring and the sulfur atom. The methyl group protons (-CH₃) would correspondingly appear as a doublet, coupled to the single methine proton. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can be variable depending on concentration, solvent, and temperature, though it is often found in the region of δ 1-4 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.6 | Multiplet | |
| -CH(SH)- | 4.0 - 4.5 | Quartet | ~7 |
| -CH₃ | 1.6 - 1.9 | Doublet | ~7 |
| -SH | 1.0 - 4.0 | Singlet (broad) |
Note: The predicted values are estimates based on general principles and data for analogous structures. Actual experimental values may vary.
¹³C NMR Spectroscopy for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. For this compound, a total of eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule.
The aromatic region would display six signals. The carbon atom bonded to the bromine (C-Br) would have a characteristic chemical shift, typically in the range of δ 120-125 ppm. The other five aromatic carbons would resonate between δ 125 and 145 ppm. The methine carbon (-CH(SH)-) would appear in the aliphatic region, likely between δ 40 and 50 ppm, while the methyl carbon (-CH₃) would be found further upfield, around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-H & C-C | 125 - 145 |
| -CH(SH)- | 40 - 50 |
| -CH₃ | 20 - 25 |
Note: The predicted values are estimates. Actual experimental values are required for confirmation.
Multidimensional NMR Techniques (e.g., HMBC, HSQC, COSY) for Structural Connectivity
To unequivocally establish the bonding network, multidimensional NMR experiments are indispensable. While specific experimental data for this compound is not available, the application of these techniques would be as follows:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the methine proton and the methyl protons, confirming the ethyl group fragment. It would also show couplings between adjacent aromatic protons, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, the methine proton to the methine carbon and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for connecting the ethylthiol side chain to the phenyl ring. For example, correlations would be expected from the methine proton to the aromatic carbons, and from the aromatic protons to the methine carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" and identifying specific functional groups.
The Infrared (IR) spectrum of this compound would be expected to show several key absorption bands. A weak absorption around 2550-2600 cm⁻¹ would be characteristic of the S-H stretching vibration of the thiol group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration would likely be present in the fingerprint region, typically between 500 and 600 cm⁻¹.
The Raman spectrum would provide complementary information. The S-H stretch is also observable in Raman spectroscopy. Aromatic ring vibrations often give strong Raman signals. The C-S stretching vibration, which can be weak in the IR spectrum, is often more prominent in the Raman spectrum, expected in the 600-750 cm⁻¹ range.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H stretch | > 3000 | > 3000 |
| Aliphatic C-H stretch | < 3000 | < 3000 |
| S-H stretch | 2550 - 2600 (weak) | 2550 - 2600 |
| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |
| C-S stretch | 600 - 750 (weak/medium) | 600 - 750 (stronger) |
| C-Br stretch | 500 - 600 | 500 - 600 |
Note: These are generalized frequency ranges and actual peak positions can vary.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. Given the molecular formula C₈H₉BrS, the monoisotopic mass is approximately 215.96 g/mol . nih.gov
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₉BrS). nih.gov
The fragmentation pattern would likely involve the loss of the thiol group (-SH), the ethyl group (-CH₂CH₃), or the bromine atom. The cleavage of the C-C bond in the ethylthiol side chain would also be a probable fragmentation pathway. The presence of the bromine isotopes would result in characteristic isotopic patterns for any bromine-containing fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [C₈H₉BrS]⁺ | ~216 | ~218 | Molecular Ion ([M]⁺) |
| [C₈H₈S]⁺ | ~136 | - | Loss of HBr |
| [C₆H₄Br]⁺ | ~155 | ~157 | Loss of ethanethiol (B150549) |
| [C₇H₆S]⁺ | ~122 | - | Rearrangement and loss of HBr and CH₃ |
Note: The fragmentation pathways are predictive and require experimental verification.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the bromine atom and the ethylthiol group as substituents on the benzene ring will influence the position and intensity of these absorption maxima (λ_max). Typically, substituted benzenes exhibit a strong absorption band (the E-band) below 200 nm and a weaker band (the B-band) in the 250-280 nm region. The exact λ_max values would need to be determined experimentally.
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures
As of the current available scientific literature, a single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported. While crystallographic studies have been conducted on structurally related molecules containing bromophenyl and thiol or thioether moieties, the precise solid-state molecular and supramolecular structure of this compound remains undetermined experimentally.
The successful growth of a suitable single crystal of this compound would be the first critical step toward its X-ray diffraction analysis. Such an analysis would provide invaluable, definitive insights into its three-dimensional structure.
Hypothetical Data and Structural Features:
Should a single-crystal X-ray diffraction study be performed on this compound, it would be anticipated to reveal key structural parameters. These would include precise bond lengths, bond angles, and torsion angles within the molecule. This data would allow for an unambiguous determination of the conformation of the ethanethiol side chain relative to the bromophenyl ring.
A hypothetical data table of the crystallographic information that would be obtained is presented below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₈H₉BrS |
| Formula Weight | 217.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.432 |
A detailed examination of these interactions would provide a deeper understanding of the solid-state properties of this compound. Until such experimental data becomes available, any discussion of its specific crystal structure remains speculative.
Mechanistic Investigations and Reactivity Profiles of 1 2 Bromophenyl Ethane 1 Thiol
Reaction Mechanisms Involving the Thiol Functional Group
The thiol (-SH) group is known for its nucleophilicity and its ability to participate in radical reactions and oxidative processes.
Thiols, and more potently their conjugate bases, thiolates, are excellent nucleophiles. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This high nucleophilicity is attributed to the large size and polarizability of the sulfur atom, which makes its lone pair of electrons readily available for bond formation with electrophilic centers. rsc.org In the context of 1-(2-bromophenyl)ethane-1-thiol, the thiol group can readily attack a variety of electrophiles.
A common reaction is the nucleophilic addition to activated alkenes, such as those found in maleimides, in a process known as a Michael addition. rsc.org This reaction is often catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. rsc.org The thiolate then adds to the β-carbon of the electron-deficient alkene.
Thiols can also add to carbonyl compounds like aldehydes and ketones to form thioacetals. While the formation of thioacetals from simple thiols can be reversible, the use of dithiols leads to the formation of stable cyclic thioacetals. chemistrysteps.com Furthermore, thiols can participate in SN2 reactions, attacking alkyl halides to form sulfides. libretexts.orgyoutube.comlibretexts.org The deprotonation of the thiol to a thiolate significantly enhances its nucleophilicity for such reactions. masterorganicchemistry.comyoutube.com The reaction of thiols with epoxides proceeds via an SN2 mechanism, where the thiolate attacks the less substituted carbon of the epoxide ring. youtube.com
The general reactivity of thiols as nucleophiles is summarized in the table below:
| Electrophilic Center | Product | Reaction Type |
| Activated Alkenes | Thioether | Michael Addition |
| Aldehydes/Ketones | Thioacetal/Thioketal | Nucleophilic Addition |
| Alkyl Halides | Sulfide (B99878) | SN2 Reaction |
| Epoxides | β-Hydroxy Thioether | SN2 Ring-Opening |
| Isocyanates | Thiocarbamate | Nucleophilic Addition |
This table illustrates the versatility of the thiol group in forming new carbon-sulfur bonds through nucleophilic attack on various electrophiles.
The sulfur-hydrogen bond in thiols is significantly weaker than a typical carbon-hydrogen bond, making it susceptible to homolytic cleavage to form a thiyl radical (RS•). wikipedia.org This process can be initiated by radical initiators or by abstracting a hydrogen atom from the thiol. wikipedia.org Once formed, the thiyl radical is a key intermediate in various radical-mediated transformations.
A prominent reaction involving thiyl radicals is the thiol-ene reaction, where the thiyl radical adds to a carbon-carbon double bond. wikipedia.orglibretexts.org This addition is a key step in certain polymerization processes and the formation of adhesives. wikipedia.org The propagation of the radical chain continues as the resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical. libretexts.orgnih.gov
Thiyl radicals can also participate in hydrogen atom transfer reactions with other organic substrates, a process that can lead to the formation of new carbon-centered radicals. nih.gov The rate of these hydrogen abstraction reactions depends on the nature of the C-H bond being targeted. nih.gov In biological systems, thiyl radicals can react with lipids, proteins, and DNA, potentially causing oxidative damage. nih.gov
The reactivity of thiyl radicals is influenced by their environment. For instance, in the presence of oxygen, they can form thiyl peroxyl radicals (RSOO•), which can then lead to the formation of other oxidized sulfur species. nih.gov
Thiols can be readily oxidized to form disulfides (RS-SR). libretexts.orglibretexts.orgiau.ir This oxidative coupling is a fundamental reaction in both synthetic organic chemistry and biochemistry. iau.irbiolmolchem.com A variety of oxidizing agents can be employed for this transformation, including halogens (like iodine), dimethyl sulfoxide (B87167) (DMSO) under acidic conditions, and various metal-based reagents. biolmolchem.comresearchgate.net The reaction generally proceeds cleanly, without over-oxidation to sulfonic acids, if controlled conditions are used. iau.ir
The mechanism of oxidation with halogens, such as bromine, can involve the thiol acting as a nucleophile towards the halogen, followed by deprotonation and subsequent attack by another thiol molecule to form the disulfide. youtube.com In other methods, the reaction may proceed through a radical mechanism. For example, some studies suggest that the oxidative coupling of thiols can occur via a free radical mechanism where a metal center facilitates the cleavage of the S-H bond to form a thiyl radical. acs.org Two of these thiyl radicals can then couple to form the disulfide. acs.org
The thiol-disulfide interconversion is a reversible redox process, and disulfides can be reduced back to thiols using reducing agents like zinc and acid. libretexts.org This reversibility is crucial in many biological processes, such as the formation of disulfide bridges in proteins which stabilize their tertiary structure. libretexts.org
Reactivity at the Bromophenyl Moiety
The presence of a bromine atom on the phenyl ring of this compound opens up another avenue of reactivity, distinct from that of the thiol group. This includes the formation of highly reactive intermediates and participation in metal-catalyzed coupling reactions.
Aryl halides, such as the bromophenyl group in this compound, can be converted into highly reactive intermediates known as arynes (or benzynes) under strong basic conditions. chemistryscore.com This typically occurs via an elimination-addition mechanism. chemistryscore.com The strong base abstracts a proton from the carbon atom ortho to the halogen, followed by the elimination of the halide, resulting in the formation of a transient species with a formal triple bond within the aromatic ring. chemistryscore.com
Due to the significant strain of the triple bond within the six-membered ring, arynes are extremely reactive electrophiles. wikipedia.org They readily react with a wide range of nucleophiles and can also participate in pericyclic reactions. wikipedia.orgnih.gov The attack of a nucleophile can occur at either carbon of the aryne "triple bond," which can lead to the formation of regioisomeric products, especially if the aryne is unsymmetrically substituted. chemistryscore.com
The generation of arynes from precursors like 2-(trimethylsilyl)aryl triflates under fluoride-induced conditions provides a milder alternative to the use of strong bases. wiley-vch.de This method has broadened the scope of aryne chemistry by allowing for compatibility with a wider range of functional groups. wiley-vch.de
The carbon-bromine bond in the bromophenyl moiety is a key functional group for participating in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. rsc.orgwikipedia.org Palladium- and nickel-based catalysts are commonly employed for these transformations. nih.govprinceton.edu
Common cross-coupling reactions involving aryl bromides include the Suzuki, Stille, and Sonogashira reactions, which couple the aryl bromide with organoboron, organotin, and terminal alkyne reagents, respectively, to form new C-C bonds. rsc.org The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org
Furthermore, the bromophenyl group can undergo C-S bond formation through cross-coupling reactions. For instance, in the context of aryne chemistry, the bromothiolation of aryne intermediates has been developed to synthesize o-bromobenzenethiol equivalents. acs.org Transition metal catalysis can also facilitate the direct coupling of aryl halides with thiols to form aryl thioethers.
The versatility of these cross-coupling reactions allows for the introduction of a wide array of substituents onto the phenyl ring, making this compound a valuable building block for the synthesis of complex aromatic compounds.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Catalyst (Typical) |
| Suzuki Coupling | Organoboron Reagent | C-C | Palladium |
| Stille Coupling | Organotin Reagent | C-C | Palladium |
| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium/Copper |
| Buchwald-Hartwig Amination | Amine | C-N | Palladium |
| C-S Coupling | Thiol | C-S | Palladium/Copper |
This table provides an overview of common transition metal-catalyzed cross-coupling reactions applicable to the bromophenyl moiety for the formation of various chemical bonds.
Stereochemical Course of Reactions and Enantioselective Pathways
The stereochemical outcomes of reactions involving this compound are crucial for understanding its reactivity and potential applications in asymmetric synthesis. While specific studies on the enantioselective pathways of this particular thiol are not extensively detailed in the provided search results, general principles of thiol reactivity and stereochemistry can be applied.
Reactions involving the chiral center at the carbon atom bearing the thiol group can proceed through various mechanisms, each with distinct stereochemical consequences. For instance, in nucleophilic substitution reactions where the thiol or thiolate acts as a nucleophile, the stereochemistry at a reacting electrophilic center would be of primary interest. Conversely, if the thiol itself is the substrate, reactions at the stereocenter could lead to inversion, retention, or racemization of the configuration, depending on the reaction conditions and mechanism (e.g., SN1 vs. SN2 type processes).
In the context of radical reactions, such as thiol-ene couplings, the stereochemical course can be complex. The addition of a thiyl radical to a prochiral alkene can generate a new stereocenter. The diastereoselectivity of this process would be influenced by the steric and electronic properties of both the thiol and the alkene. While general studies on thiol-ene reactions exist, specific data on the enantioselective pathways for this compound are not available in the provided results.
It is important to note that the presence of the bromine atom on the phenyl ring can influence the electronic properties of the thiol and its reactivity, but its direct impact on the stereochemical course of reactions at the ethanethiol (B150549) stereocenter is not immediately obvious without specific experimental data. Further research focusing on the enantioselective reactions of this compound would be necessary to fully elucidate its stereochemical behavior.
Kinetic and Thermodynamic Parameters Governing Reaction Rates and Equilibria
The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic parameters. While specific experimental data for this compound is limited in the provided search results, general principles from related thiol reactions can provide insights.
Kinetic Parameters:
The kinetics of thiol reactions, such as thiol-ene couplings, are often characterized by fast reaction rates. researchgate.net For instance, radical-initiated thiol-ene additions typically exhibit high rate constants for both the propagation and chain transfer steps. researchgate.net The specific rate of reaction for this compound would be influenced by factors such as the concentration of reactants, the presence of an initiator (in the case of radical reactions), solvent, and temperature. digitellinc.com
In thiol-thiol cross-coupling reactions using bromo-ynone reagents, the initial thiol addition is reported to be very rapid. nih.gov The rate of the subsequent addition of a second thiol can be pH-dependent. nih.gov For example, at pH 8, thiol-thiol conjugation can reach quantitative yield within minutes at room temperature, indicating very fast kinetics for both bond-forming steps. nih.gov
Thermodynamic Parameters:
Thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the position of equilibrium for a given reaction. For the reaction of thiols with other molecules, these parameters would dictate the spontaneity and extent of the reaction.
Theoretical studies on the gas-phase oxidation of other thiols, like 3-methyl-2-butene-1-thiol (B196119) by the OH radical, have calculated thermodynamic parameters for various reaction pathways. nih.gov These calculations help in understanding the relative stability of reactants, transition states, and products. Similar computational studies could be applied to reactions of this compound to predict its thermodynamic behavior.
The following table provides a hypothetical illustration of how kinetic and thermodynamic data for a reaction involving this compound might be presented. The values are for illustrative purposes only and are not based on experimental data for this specific compound.
| Reaction Parameter | Value | Units | Conditions |
| Rate Constant (k) | 5.0 x 10⁻³ | M⁻¹s⁻¹ | 298 K, in Ethanol |
| Activation Energy (Ea) | 45 | kJ/mol | - |
| Enthalpy of Reaction (ΔH) | -25 | kJ/mol | 298 K |
| Entropy of Reaction (ΔS) | -50 | J/(mol·K) | 298 K |
| Gibbs Free Energy of Reaction (ΔG) | -10.1 | kJ/mol | 298 K |
Table 1: Illustrative Kinetic and Thermodynamic Parameters
Computational and Theoretical Chemistry Studies of 1 2 Bromophenyl Ethane 1 Thiol
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to understand the fundamental characteristics of organic compounds like 1-(2-bromophenyl)ethane-1-thiol. DFT studies can provide a detailed picture of the molecule's behavior, from its electronic configuration to its reactivity. mdpi.comnih.gov
Elucidation of Electronic Structure (e.g., Frontier Molecular Orbitals: HOMO-LUMO)
The electronic structure of a molecule is key to understanding its chemical reactivity. DFT calculations can determine the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govdntb.gov.ua A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized on the sulfur atom and the phenyl ring, while the LUMO would likely be distributed over the bromophenyl moiety.
A representative table of DFT-calculated electronic properties for a similar molecule, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, is provided below to illustrate the type of data generated. mdpi.com
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.12 |
| LUMO Energy | -2.18 |
| HOMO-LUMO Gap (η) | 3.94 |
| Electronegativity (χ) | 4.15 |
| Chemical Softness (S) | 0.25 |
| Electrophilicity Index (ω) | 2.18 |
Prediction and Correlation of Spectroscopic Data with Experimental Findings
DFT calculations are a valuable tool for predicting vibrational (infrared and Raman) and electronic (UV-Vis) spectra. nih.govdntb.gov.ua By calculating the vibrational frequencies and electronic transition energies, theoretical spectra can be generated and compared with experimental data. This comparison helps in the assignment of spectral bands to specific molecular motions or electronic transitions, providing a deeper understanding of the molecule's structure and bonding. researchgate.net For this compound, DFT could be used to predict its characteristic vibrational modes, such as the S-H and C-Br stretching frequencies, and its electronic absorption maxima.
Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is a useful tool for identifying the electrophilic and nucleophilic sites of a molecule. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the sulfur atom due to the lone pairs of electrons, and a positive potential around the hydrogen atom of the thiol group, indicating its acidic nature.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. nih.govnih.gov By modeling the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway. nih.gov For this compound, such modeling could be used to study its oxidation, substitution, or elimination reactions, identifying the most favorable reaction pathways and the structures of the transition states involved.
Conformational Analysis and Energetic Landscapes
Most organic molecules can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. osti.govbiomedres.us By calculating the energy of the molecule as a function of its dihedral angles, an energetic landscape can be constructed, revealing the energy barriers between different conformations. For this compound, a key conformational feature would be the rotation around the C-S bond and the C-C bond connecting the ethylthiol group to the phenyl ring. Understanding the preferred conformations is crucial as they can influence the molecule's physical properties and biological activity.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
Below is a representative table illustrating the typical contributions of various intermolecular contacts derived from Hirshfeld surface analysis of a similar brominated organic compound. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 19.5 |
| C···H | 15.5 |
| Br···H | 11.7 |
| O···H | 11.0 |
| N···H | 17.3 |
| Other | 25.0 |
Advanced Applications in Organic Synthesis and Materials Science Research
Utilization as a Versatile Building Block for Complex Organic Scaffolds
1-(2-Bromophenyl)ethane-1-thiol serves as a versatile building block for the creation of complex organic scaffolds, which are fundamental frameworks in the development of new pharmaceutical and materials science products. sigmaaldrich.comthieme.de The presence of both a thiol and a bromo-aryl group allows for sequential or orthogonal reactions, enabling the construction of intricate molecular architectures. acs.org
The thiol group is particularly useful for forming carbon-sulfur bonds, a key step in the synthesis of many biologically active compounds and functional materials. britannica.com For instance, thiols can react with various electrophiles to introduce the sulfur-containing fragment into a larger molecule. The bromine atom on the phenyl ring can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. This dual reactivity allows for the step-by-step construction of complex molecules with precise control over their three-dimensional structure. The enantioselective synthesis of certain alkaloids, for example, relies on the strategic introduction of substituents onto a core scaffold. chemistryviews.org
The ability to perform different types of reactions at two distinct sites within the same molecule is a powerful strategy in modern organic synthesis. This approach, often referred to as scaffold-based synthesis, allows for the generation of a library of related compounds from a single, versatile starting material like this compound. These compound libraries are invaluable for screening for new biological activities or material properties.
Integration into "Click Chemistry" Methodologies and Bioconjugation Strategies
The thiol group of this compound makes it an ideal candidate for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. chem-station.comacs.org One of the most prominent examples of click chemistry involving thiols is the thiol-ene reaction, where a thiol adds across a double bond. chem-station.comwikipedia.org This reaction is known for its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups, making it a valuable tool for creating complex molecules under mild conditions. wikipedia.org
Thiol-Ene Reaction Characteristics:
| Feature | Description |
| Mechanism | Can proceed through either a free-radical or a Michael addition pathway. wikipedia.org |
| Initiation | Radical reactions can be initiated by light, heat, or radical initiators. wikipedia.org |
| Regioselectivity | Typically results in anti-Markovnikov addition of the thiol to the alkene. wikipedia.org |
| Applications | Used in polymer synthesis, surface patterning, and dendrimer synthesis. wikipedia.org |
In the context of bioconjugation, the selective reactivity of the thiol group is highly advantageous. Bioconjugation involves the linking of a biomolecule, such as a protein or a nucleic acid, to another molecule, often for diagnostic or therapeutic purposes. researchgate.net The thiol group of cysteine residues in proteins is a common target for such modifications due to its relatively low abundance and high nucleophilicity compared to other functional groups like amines. nih.gov
The thiol-ene reaction provides a robust method for attaching molecules like this compound to biomolecules containing alkene functionalities. rsc.orgnih.gov This "click" approach ensures that the conjugation reaction is specific and occurs with high yield, which is crucial for creating well-defined and functional bioconjugates. nih.gov For example, this strategy has been used to attach molecules to nanoparticles for applications in bioimaging and drug delivery. nih.gov
Precursor for the Synthesis of Novel Organosulfur Compounds and Polymeric Materials
This compound is a valuable precursor for synthesizing a wide array of novel organosulfur compounds and polymeric materials. britannica.com The reactivity of both the thiol and the bromo-aryl functionalities allows for diverse synthetic transformations.
The thiol group can be readily oxidized to form disulfides or further oxidized to sulfinic and sulfonic acids, each class of which has its own unique chemical properties and applications. The thiol can also be alkylated or acylated to form thioethers and thioesters, respectively. britannica.com These reactions are fundamental in the construction of more complex organosulfur molecules. For instance, a one-pot synthesis method can convert bromides directly to sulfides without the need to first isolate the thiol. researchgate.net
Furthermore, the bromine atom on the phenyl ring opens the door to a vast number of cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and allow for the introduction of a wide variety of substituents onto the aromatic ring. This dual reactivity makes this compound a powerful building block for creating libraries of diverse organosulfur compounds for screening in drug discovery and materials science.
In the realm of polymer science, the thiol-ene reaction is a powerful tool for polymer synthesis and modification. dntb.gov.ua This reaction can be used for step-growth polymerization, where a dithiol is reacted with a diene to form a linear polymer, or for the functionalization of existing polymers that contain either thiol or ene groups. wikipedia.orgresearchgate.net The photo-initiated thiol-ene reaction, in particular, is widely used for creating cross-linked polymer networks and hydrogels. elsevierpure.com These materials have applications in areas such as coatings, adhesives, and biomaterials. sigmaaldrich.com The properties of the resulting polymers, such as their mechanical strength and swelling behavior, can be tuned by carefully selecting the monomers and reaction conditions. elsevierpure.com
Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis
The chiral nature of this compound makes it a valuable starting material for the development of chiral auxiliaries and ligands for asymmetric catalysis. wikipedia.org Asymmetric catalysis is a field of chemistry focused on the synthesis of single enantiomers of chiral molecules, which is of paramount importance in the pharmaceutical industry. nih.gov
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.orgresearchgate.net After the reaction, the auxiliary is removed, having served its purpose of inducing chirality. The development of new and effective chiral auxiliaries is an ongoing area of research. researchgate.net
Chiral ligands are organic molecules that coordinate to a metal center to form a chiral catalyst. nih.govresearchgate.net These catalysts are capable of promoting chemical reactions with high enantioselectivity. nih.gov The design and synthesis of new chiral ligands is a key driver of innovation in asymmetric catalysis. nih.govresearchgate.net Ligands containing both phosphorus and sulfur atoms (P,S-ligands) have shown great promise in a variety of asymmetric reactions. scilit.com
The structure of this compound provides a scaffold that can be elaborated into a variety of chiral ligands. The thiol group can be used as a coordination site for a metal, while the phenyl ring can be functionalized to tune the steric and electronic properties of the ligand. The bromine atom can be replaced with other groups, such as phosphines, through cross-coupling reactions, leading to the synthesis of P,S-bidentate ligands. The chirality at the carbon atom adjacent to the sulfur is expected to influence the stereochemical outcome of the catalyzed reaction.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-(2-Bromophenyl)ethane-1-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of bromophenyl thiol derivatives often involves nucleophilic substitution or thiolation reactions. For example, brominated acetophenones (e.g., 2-bromo-1-(aryl)ethan-1-ones) can serve as precursors, where bromine is introduced via halogenation of acetophenones in diethyl ether (Et₂O) at 0°C . For thiol incorporation, sodium hydrosulfide (NaSH) or thiourea-mediated substitution may be employed. Key variables include solvent polarity (e.g., Et₂O vs. ethanol), reaction temperature, and stoichiometry of brominating agents. Crystallization from ethanol is a common purification step for similar compounds .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can identify aromatic protons (e.g., 2-bromophenyl signals at δ ~7.2–7.5 ppm) and thiol protons (δ ~1.5–2.5 ppm). For example, 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one shows distinct aromatic splitting patterns in NMR .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 8.0436 Å, b = 21.775 Å) provide structural validation for bromophenyl derivatives, as seen in related compounds .
Q. How can researchers mitigate common impurities during the synthesis of this compound?
- Methodological Answer : Impurities often arise from incomplete bromination or oxidation of the thiol group. Strategies include:
- Chromatographic Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients.
- Recrystallization : Ethanol or methanol recrystallization removes unreacted starting materials, as demonstrated for 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one .
- Thiol Protection : Using tert-butylthiol (t-BuSH) or disulfide formation to prevent oxidation during synthesis.
Advanced Research Questions
Q. How can experimental design address discrepancies in reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer : Contradictions in yield data (e.g., 85–87% for brominated acetophenones ) may stem from solvent polarity, temperature fluctuations, or catalyst efficiency. A systematic approach includes:
- Design of Experiments (DoE) : Varying solvent (Et₂O vs. THF), bromine equivalents, and reaction time to identify optimal conditions.
- Kinetic Studies : Monitoring reaction progress via TLC or in situ IR spectroscopy to pinpoint rate-limiting steps.
- Quantum Mechanical Calculations : Density Functional Theory (DFT) to model transition states and predict regioselectivity.
Q. What strategies are effective for analyzing the stability and degradation pathways of this compound under different storage conditions?
- Methodological Answer : Thiols are prone to oxidation and photodegradation. Advanced methods include:
- Accelerated Stability Testing : Exposing the compound to elevated temperatures (40–60°C) and humidity (75% RH) while monitoring disulfide formation via HPLC-MS.
- Surface Adsorption Studies : Using microspectroscopic imaging (e.g., AFM or ToF-SIMS) to assess interactions with glass or polymer surfaces, which can catalyze degradation .
Q. How can researchers design bioactivity assays to evaluate the antimicrobial potential of this compound?
- Methodological Answer :
- In Vitro Testing : Broth microdilution assays (e.g., MIC/MBC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Structure-Activity Relationship (SAR) : Comparing thiol derivatives with structurally similar compounds (e.g., 2-((4-Bromophenyl)thio)-1-(furan-2-yl)ethan-1-one) to identify critical functional groups .
- Enzymatic Inhibition : Testing inhibition of bacterial thioredoxin reductase, a target for thiol-containing antibiotics.
Q. What are the challenges in studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Palladium-Catalyzed Couplings : Thiols can poison Pd catalysts. Solutions include using air-stable ligands (e.g., XPhos) or pre-forming thiolate intermediates.
- Oxidative Coupling : Mediated by iodine or Cu(I) to form disulfides, with reaction monitoring via Raman spectroscopy.
- Competing Side Reactions : Thiol-thione tautomerism or nucleophilic attack on the bromophenyl group requires careful pH control (e.g., buffered aqueous conditions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
